2-(3-Aminooxolan-3-yl)acetic acid hydrochloride
CAS No.: 1427379-33-6
Cat. No.: VC2575412
Molecular Formula: C6H12ClNO3
Molecular Weight: 181.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1427379-33-6 |
|---|---|
| Molecular Formula | C6H12ClNO3 |
| Molecular Weight | 181.62 g/mol |
| IUPAC Name | 2-(3-aminooxolan-3-yl)acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO3.ClH/c7-6(3-5(8)9)1-2-10-4-6;/h1-4,7H2,(H,8,9);1H |
| Standard InChI Key | ZQZCGKMKDKQNCR-UHFFFAOYSA-N |
| SMILES | C1COCC1(CC(=O)O)N.Cl |
| Canonical SMILES | C1COCC1(CC(=O)O)N.Cl |
Introduction
Chemical Structure and Properties
2-(3-Aminooxolan-3-yl)acetic acid hydrochloride represents a unique class of non-proteinogenic amino acid derivatives with a heterocyclic structure. The compound features a five-membered oxolane (tetrahydrofuran) ring with a tertiary carbon bearing both an amino group and an acetic acid side chain.
Physical and Chemical Identifiers
The compound is characterized by several specific identifiers that facilitate its precise identification in chemical databases and research literature:
| Parameter | Value |
|---|---|
| CAS Registry Number | 1427379-33-6 |
| Molecular Formula | C6H12ClNO3 |
| Molecular Weight | 181.62 g/mol |
| IUPAC Name | 2-(3-aminooxolan-3-yl)acetic acid;hydrochloride |
| Appearance | White to off-white powder |
| Standard InChI | InChI=1S/C6H11NO3.ClH/c7-6(3-5(8)9)1-2-10-4-6;/h1-4,7H2,(H,8,9);1H |
| Standard InChIKey | ZQZCGKMKDKQNCR-UHFFFAOYSA-N |
| SMILES Notation | C1COCC1(CC(=O)O)N.Cl |
The compound's structure contains several functional groups that contribute to its chemical reactivity and potential biological activity, including a primary amine, a carboxylic acid, and an ether linkage within the oxolane ring.
Physicochemical Properties
The hydrochloride salt form significantly affects the compound's physicochemical properties, particularly enhancing its water solubility and stability compared to the free base form. Key properties include:
| Property | Characteristic |
|---|---|
| Solubility | Highly soluble in water and polar organic solvents |
| pH Stability | Stable under acidic conditions; moderately stable at neutral pH |
| Storage Conditions | Recommended storage at 2-8°C, protected from moisture |
| Typical Purity | Commercial research grade typically ≥98% |
The compound's hydrochloride form contributes to improved handling characteristics and extended shelf-life, making it suitable for various laboratory and research applications .
Structural Analogs and Related Compounds
Several structural analogs to 2-(3-Aminooxolan-3-yl)acetic acid hydrochloride have been documented in chemical databases and research literature, with varying ring sizes and substituent patterns.
Oxane vs. Oxolane Derivatives
A notable structural analog is 2-(3-aminooxan-3-yl)acetic acid hydrochloride (CAS: 1955556-89-4), which features a six-membered oxane ring rather than the five-membered oxolane (tetrahydrofuran) ring of the title compound. This structural variation alters the conformational properties and potentially affects binding characteristics in biological systems .
| Compound | Ring Structure | CAS Number | Molecular Weight |
|---|---|---|---|
| 2-(3-Aminooxolan-3-yl)acetic acid hydrochloride | Five-membered (oxolane) | 1427379-33-6 | 181.62 g/mol |
| 2-(3-aminooxan-3-yl)acetic acid hydrochloride | Six-membered (oxane) | 1955556-89-4 | 195.65 g/mol |
The difference in ring size influences conformational flexibility and potentially affects interactions with biological targets, suggesting different applications in medicinal chemistry research .
Applications in Research and Development
2-(3-Aminooxolan-3-yl)acetic acid hydrochloride has found applications primarily in medicinal chemistry and pharmaceutical research.
Medicinal Chemistry Applications
The compound serves as a valuable building block and intermediate in medicinal chemistry research, particularly in the following areas:
-
Development of novel therapeutic agents targeting amino acid-derived pathways
-
Structure-activity relationship studies involving heterocyclic amino acid derivatives
-
Research into compounds affecting neurological pathways and functions
Future Research Directions
Based on the structural characteristics and preliminary findings, several promising research directions may be pursued for 2-(3-Aminooxolan-3-yl)acetic acid hydrochloride.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume